N'-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 4-chlorobenzoyl group attached to a dihydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dihydroxybenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N’-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl chloride: A precursor in the synthesis of N’-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide.
2,4-dihydroxybenzohydrazide: Another precursor used in the synthesis.
Other hydrazides: Compounds with similar structures but different substituents.
Uniqueness
N’-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide is unique due to the presence of both a 4-chlorobenzoyl group and a dihydroxybenzohydrazide moiety This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)-2,4-dihydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-9-3-1-8(2-4-9)13(20)16-17-14(21)11-6-5-10(18)7-12(11)19/h1-7,18-19H,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIFBFJWXPZDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=C(C=C2)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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